molecular formula C18H22N2O3 B2496977 N-(3-(2-phenylmorpholino)propyl)furan-2-carboxamide CAS No. 954046-79-8

N-(3-(2-phenylmorpholino)propyl)furan-2-carboxamide

Cat. No. B2496977
CAS RN: 954046-79-8
M. Wt: 314.385
InChI Key: JOWNKVWXNDVHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Furan-2-carboxamides can be synthesized through various methods, including the reaction of furan-2-carbonyl chloride with amines in the presence of triethylamine, yielding high yields of the product. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline, showcasing a typical pathway for synthesizing furan-2-carboxamide derivatives with high efficiency (Siddiqa et al., 2022).

Molecular Structure Analysis

The molecular structure of furan-2-carboxamides is characterized by X-ray diffraction and spectroscopic techniques such as NMR. For instance, the structural and spectral analyses of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) revealed detailed molecular geometry and interactions, providing insights into the stabilization mechanisms within the solid state of these compounds (Yıldırım et al., 2018).

Chemical Reactions and Properties

Furan-2-carboxamides undergo various chemical reactions, including electrophilic substitution and condensation with other organic compounds. These reactions are influenced by the furan ring and the substituents attached to the carboxamide nitrogen, allowing for the synthesis of a wide range of derivatives with diverse chemical properties (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of furan-2-carboxamides, such as solubility, melting point, and crystallinity, can be assessed through various analytical techniques. These properties are crucial for determining the compound's suitability for different applications, including its potential use in materials science and pharmaceuticals.

Chemical Properties Analysis

Furan-2-carboxamides exhibit a range of chemical properties, including antimicrobial and antifungal activities. These activities are attributed to the structure-activity relationship inherent to the furan ring and the carboxamide functionality. For example, certain furan-2-carboxamides have shown significant in vitro antimicrobial activity against various microorganisms, highlighting their potential as therapeutic agents (Zanatta et al., 2007).

Scientific Research Applications

Synthesis and Antibacterial Activity

N-(4-bromophenyl)furan-2-carboxamide and its analogues, including compounds structurally related to N-(3-(2-phenylmorpholino)propyl)furan-2-carboxamide, were synthesized and showed significant in vitro antibacterial activity against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly against NDM-positive A. baumannii. Docking studies and molecular dynamics simulations validated the compounds' effectiveness, showcasing their potential as antibacterial agents (Siddiqa et al., 2022).

Antimicrobial Applications

A series of furan-3-carboxamides demonstrated preliminary in vitro antimicrobial activity against a variety of microorganisms, including yeast, filamentous fungi, bacteria, and alga. These findings suggest the potential of furan-carboxamide derivatives, related to this compound, in developing new antimicrobial agents. Quantitative structure-activity relationship (QSAR) studies further supported these findings, indicating a correlation between the compounds' physicochemical parameters and their biological activity (Zanatta et al., 2007).

Chemical Synthesis and Reactivity

Research on furan derivatives, such as the synthesis of N-(1-naphthyl)furan-2-carboxamide and its subsequent reactions, highlights the chemical reactivity and versatility of furan-carboxamides in synthetic chemistry. These studies provide a foundation for understanding the chemical behavior of this compound and exploiting its reactivity for various applications (Aleksandrov & El’chaninov, 2017).

Bio-imaging Applications

A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group demonstrated the ability for discriminative detection of Cd2+ and CN− ions, with potential applications in bio-imaging for live cells and zebrafish larvae. This research indicates the utility of furan-carboxamide derivatives, similar to this compound, in developing novel chemosensors for environmental monitoring and biomedical imaging (Ravichandiran et al., 2020).

properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-18(16-8-4-12-22-16)19-9-5-10-20-11-13-23-17(14-20)15-6-2-1-3-7-15/h1-4,6-8,12,17H,5,9-11,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWNKVWXNDVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.